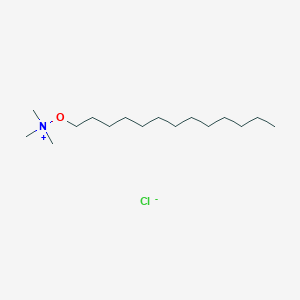
Trimethyl(tridecyloxy)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(tridecyloxy)ammonium chloride is a quaternary ammonium compound with the molecular formula C16H36ClNO. It is known for its surfactant properties and is commonly used in various industrial and scientific applications. This compound is characterized by its ability to form micelles, which makes it useful in applications such as detergents, fabric softeners, and emulsifiers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl(tridecyloxy)ammonium chloride can be synthesized through the reaction of tridecyl alcohol with trimethylamine in the presence of hydrochloric acid. The reaction typically involves the following steps:
Esterification: Tridecyl alcohol is reacted with hydrochloric acid to form tridecyl chloride.
Quaternization: The tridecyl chloride is then reacted with trimethylamine to form this compound.
The reaction conditions usually involve maintaining a controlled temperature and pressure to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This process ensures high efficiency and yield. The reaction is typically carried out in a solvent such as ethanol or water to facilitate the mixing of reactants and the formation of the product .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(tridecyloxy)ammonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
Substitution: The major products formed are the corresponding quaternary ammonium salts with different anions.
Oxidation: The products depend on the specific oxidizing agent used and the reaction conditions.
Aplicaciones Científicas De Investigación
Trimethyl(tridecyloxy)ammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for the extraction of cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, fabric softeners, and emulsifiers.
Mecanismo De Acción
The mechanism of action of trimethyl(tridecyloxy)ammonium chloride involves its ability to disrupt cell membranes due to its surfactant properties. The compound interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property makes it useful in applications such as cell lysis buffers and antimicrobial formulations .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl(tetradecyl)ammonium chloride
- Trimethyl(stearyl)ammonium chloride
- Dimethyl(distearyl)ammonium chloride
Uniqueness
Trimethyl(tridecyloxy)ammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications compared to other quaternary ammonium compounds with different alkyl chain lengths .
Propiedades
Número CAS |
88599-14-8 |
|---|---|
Fórmula molecular |
C16H36ClNO |
Peso molecular |
293.9 g/mol |
Nombre IUPAC |
trimethyl(tridecoxy)azanium;chloride |
InChI |
InChI=1S/C16H36NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-17(2,3)4;/h5-16H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
BTNBOCVBOYODNS-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCO[N+](C)(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



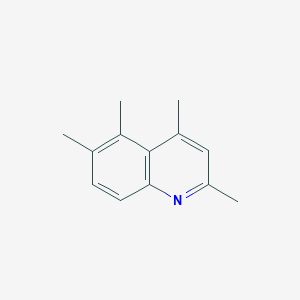
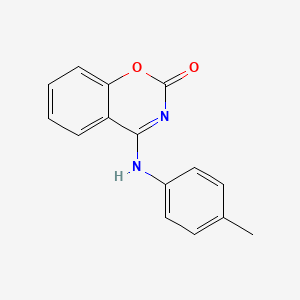
![Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]-](/img/structure/B14395926.png)
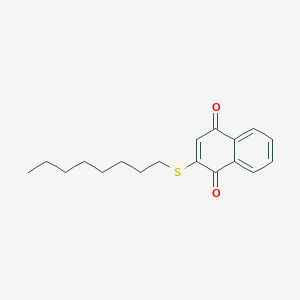
![5-[4-(4-Bromophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14395948.png)
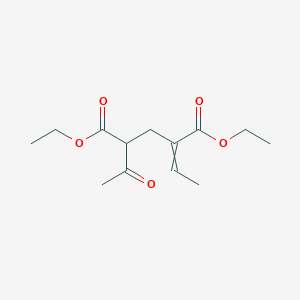

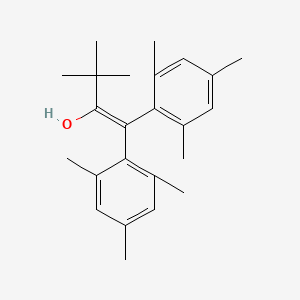

![3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid](/img/structure/B14395967.png)
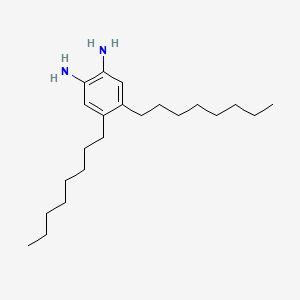

![7-Methyl-7H-cyclopenta[B]pyridine](/img/structure/B14395983.png)
